Physicochemical properties of Tert-butyl 2-(methylamino)acetate
Physicochemical properties of Tert-butyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tert-butyl 2-(methylamino)acetate, a key building block in modern organic synthesis and pharmaceutical development.
Core Physicochemical Properties
Tert-butyl 2-(methylamino)acetate, also known as tert-butyl N-methylglycinate or sarcosine (B1681465) tert-butyl ester, is a versatile amino acid derivative. Its tert-butyl ester functionality serves as a protecting group for the carboxylic acid, enhancing its stability and facilitating its use in various synthetic transformations.[1] The compound is typically available as a hydrochloride salt for improved handling and storage.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Tert-butyl 2-(methylamino)acetate hydrochloride (CAS: 5616-81-9).
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [2][3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Melting Point | 137-141 °C (decomposes) | [4] |
| Boiling Point | 168.5 °C at 760 mmHg | [4] |
| Density | 0.928 g/cm³ | [4] |
| Flash Point | 55.7 °C | [4] |
| Solubility | Soluble in methanol. | [4] |
| pKa | 7.63 ± 0.10 (Predicted) | [4] |
| LogP | 0.48 (Predicted) | [2] |
Synthesis and Purification
The synthesis of Tert-butyl 2-(methylamino)acetate typically involves the esterification of sarcosine (N-methylglycine). A common method is the reaction of sarcosine with tert-butanol (B103910) in the presence of an acid catalyst, such as hydrochloric acid, to yield the hydrochloride salt of the tert-butyl ester.[4]
Experimental Protocol: Synthesis of Tert-butyl 2-(methylamino)acetate Hydrochloride
This protocol is based on a general procedure for the synthesis of tert-butyl amino acid esters.
Materials:
-
Sarcosine (N-methylglycine)
-
Tert-butanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend sarcosine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of tert-butanol to the suspension.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure Tert-butyl 2-(methylamino)acetate.
-
For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.
Purification:
Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent depends on the polarity of the impurities. For the hydrochloride salt, recrystallization from a suitable solvent system can also be employed.
Spectroscopic and Reactivity Analysis
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene (B1212753) protons adjacent to the nitrogen, and a singlet for the tert-butyl protons. The chemical shifts would be influenced by the solvent and whether it is the free base or the hydrochloride salt.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), N-H bending, and C-H stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. Predicted m/z values for various adducts of the free base include [M+H]⁺ at 146.11756 and [M+Na]⁺ at 168.09950.[6]
-
Reactivity
Tert-butyl 2-(methylamino)acetate is a valuable intermediate due to its dual reactivity. The secondary amine is nucleophilic and can participate in various coupling reactions, while the tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions. It is stable under basic and nucleophilic conditions, making it an orthogonal protecting group strategy in multi-step syntheses.[1]
Applications in Drug Development
Tert-butyl 2-(methylamino)acetate serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules with therapeutic potential.[1] Its role as a protected derivative of sarcosine is particularly important in the development of peptide-based drugs and small molecule inhibitors.
Role in Peptide Synthesis
The tert-butyl ester group protects the C-terminus of the sarcosine unit during peptide synthesis, allowing for the sequential addition of other amino acids to the N-terminus. The tert-butyl group can be removed under acidic conditions, which are orthogonal to the conditions used for the removal of many N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is a cornerstone of modern solid-phase and solution-phase peptide synthesis.
Use in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and neuroprotective agents.[1] For example, it is used in the preparation of substituted sulphonamide acetates, which are precursors to compounds screened for biological activity.[5]
The general workflow for its application in medicinal chemistry often involves the initial coupling of the amine with a suitable electrophile, followed by modification of other parts of the molecule, and finally, the deprotection of the tert-butyl ester to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further derivatization.
Safety and Handling
Tert-butyl 2-(methylamino)acetate is classified as a flammable liquid.[2] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents. The hydrochloride salt is generally more stable and easier to handle than the free base.
This technical guide provides a solid foundation for understanding the key characteristics and applications of Tert-butyl 2-(methylamino)acetate. For more specific experimental details and applications, consulting the primary literature is recommended.
References
- 1. Tert-butyl 2-(methylamino)-2-(oxan-3-yl)acetate | C12H23NO3 | CID 165890884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-butyl N-methylglycinate [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PubChemLite - Tert-butyl 2-(methylamino)acetate (C7H15NO2) [pubchemlite.lcsb.uni.lu]
